Sodium 2-methyl-2-(pyridin-2-yl)propanoate
Overview
Description
Sodium 2-methyl-2-(pyridin-2-yl)propanoate: is a chemical compound with the molecular formula C9H10NNaO2 and a molecular weight of 187.17 g/mol . It is a sodium salt derivative of 2-methyl-2-(pyridin-2-yl)propanoic acid. This compound is often used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Sodium 2-methyl-2-(pyridin-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, or modulation of signaling pathways. The precise molecular interactions depend on the specific biomolecules involved and the context of the biochemical environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, such as organ damage or disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance. The compound’s role in these pathways can have significant implications for cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may influence energy production, while localization to the nucleus may impact gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-2-(pyridin-2-yl)propanoate typically involves the neutralization of 2-methyl-2-(pyridin-2-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Sodium 2-methyl-2-(pyridin-2-yl)propanoate is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of sodium 2-methyl-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 2-methyl-2-(4-methylpyridin-2-yl)propanoate: This compound has a similar structure but with a methyl group at the 4-position of the pyridine ring.
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate: This ester derivative has an ethyl group instead of a sodium ion.
Uniqueness: Sodium 2-methyl-2-(pyridin-2-yl)propanoate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its ester or other derivatives. This makes it particularly useful in aqueous reactions and applications where ionic compounds are preferred .
Properties
IUPAC Name |
sodium;2-methyl-2-pyridin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIYKVKCMUYNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039547-74-4 | |
Record name | 2-Methyl-2-(pyridin-2-yl)propanoate, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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